Citalopram-d6 N-Oxide is classified as a stable isotope-labeled compound, which is significant in pharmacological research for tracing metabolic pathways and understanding drug interactions. It falls under the category of pharmaceutical intermediates and is used extensively in analytical chemistry .
The synthesis of Citalopram-d6 N-Oxide involves two primary steps: deuteration and oxidation.
Industrial production methods mirror laboratory synthesis but are optimized for scale, incorporating continuous flow reactors and automated systems to enhance yield and purity. Quality control measures are crucial, ensuring high-purity starting materials and adherence to regulatory standards .
Citalopram-d6 N-Oxide retains the core structure of Citalopram with modifications due to the introduction of deuterium and the formation of the N-oxide functional group. The structural representation includes a fluorophenyl group, a cyano group, and an isobenzofuran moiety.
Citalopram-d6 N-Oxide can participate in several chemical reactions:
Common reagents for these reactions include:
Citalopram-d6 N-Oxide functions primarily by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing serotonin levels in the synaptic cleft. This mechanism enhances serotonergic neurotransmission, similar to its parent compound Citalopram. The primary target is the serotonin transporter (solute carrier family 6 member 4), with additional effects as a weak allosteric modulator of serotonin receptors .
Citalopram-d6 N-Oxide is utilized broadly in scientific research:
Citalopram-d6 N-Oxide is systematically named as 1-[3-(N,N-Dimethyl-d₆-amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N-Oxide. Its molecular formula is C₂₀H₁₅D₆FN₂O₂, with a molecular weight of 346.43 g/mol [5]. This structure retains the core scaffold of citalopram—a phthalane backbone with a 4-fluorophenyl group and a carbonitrile substituent—but features two modifications: deuterium labeling at both methyl groups of the tertiary amine and N-oxidation at the dimethylamino nitrogen [3] [5]. The N-oxide functional group introduces polarity, altering solubility and reactivity compared to the parent citalopram. Stereochemically, this compound is derived from (S)-citalopram-d6, preserving chiral integrity at the C-1 position, which is critical for its pharmacological relevance [5].
The deuterium substitution in Citalopram-d6 N-Oxide occurs at the six hydrogen atoms of the two N-methyl groups (–N(CD₃)₂), as confirmed by its molecular formula (C₂₀H₁₅D₆FN₂O₂) [5] [8]. This isotopic labeling pattern is strategically designed for traceability in mass spectrometry-based assays, where the 6-Da mass shift enables unambiguous differentiation from non-deuterated analogs. The use of perdeuterated dimethyl groups minimizes kinetic isotope effects (KIEs) that could alter reaction rates, as C–D bonds exhibit similar steric properties but greater stability than C–H bonds [8]. This stability is exploited in metabolic studies to track the N-oxide derivative during oxidative transformations.
Table 1: Deuterium Substitution Pattern in Citalopram-d6 N-Oxide
Site of Substitution | Atomic Group | Number of D Atoms | Mass Contribution (Da) |
---|---|---|---|
N-Methyl groups | –N(CD₃)₂ | 6 | 36 |
Aromatic system | None | 0 | 0 |
Phthalane backbone | None | 0 | 0 |
The synthesis of Citalopram-d6 N-Oxide primarily proceeds via N-oxidation of (S)-Citalopram-d6 using oxygen-transfer agents. Key reagents include:
Transition metal catalysts like palladium or tungsten oxides may accelerate oxidation under mild conditions, but their use requires careful optimization to prevent overoxidation of the phthalane ring [6]. The reaction typically achieves >95% conversion within 24 hours, with the N-oxide isolated via crystallization or chromatography.
While batch oxidation remains common, continuous flow chemistry offers advantages for scalability and safety. Key features include:
Critical parameters influencing yield and purity:
Table 2: Optimization Parameters for N-Oxidation of (S)-Citalopram-d6
Parameter | Optimal Range | Effect on Reaction | Byproduct Risk |
---|---|---|---|
Temperature | 20–25°C | Higher rates at 30–40°C but risk N-oxide degradation | NDMA formation >30°C [2] |
Solvent | Dichloromethane or H₂O | Aprotic solvents favor selectivity; water accelerates hydrolysis | Ester formation in alcohols |
pH | 8.5–9.0 (for NaOCl) | Alkaline pH enhances oxidant stability | Acidic pH promotes NDMA [2] |
Time | 4–6 hours (batch) | Shorter in flow systems (≤30 min) | Prolonged exposure → degradation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7